Cinnamtannin A2

Catalog No.
S652162
CAS No.
86631-38-1
M.F
C60H50O24
M. Wt
1155.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamtannin A2

CAS Number

86631-38-1

Product Name

Cinnamtannin A2

IUPAC Name

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C60H50O24

Molecular Weight

1155.0 g/mol

InChI

InChI=1S/C60H50O24/c61-23-13-34(71)42-41(14-23)81-55(20-2-6-26(63)31(68)10-20)51(78)48(42)44-36(73)17-38(75)46-50(53(80)57(83-59(44)46)22-4-8-28(65)33(70)12-22)47-39(76)18-37(74)45-49(52(79)56(84-60(45)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-40(77)54(82-58(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,40,48-57,61-80H,15H2/t40-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1

InChI Key

QFLMUASKTWGRQE-JNIIMKSASA-N

Synonyms

cinnamtannin A2

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Cinnamtannin A2 is a proanthocyanidin isolated from Cinnamomum cassia. It has a role as a plant metabolite.
Cinnamtannin A2 has been reported in Cinnamomum iners, Crataegus pinnatifida, and other organisms with data available.
a tetrameric proanthcyanidin; isolated from cacao products; structure in first source

Cinnamtannin A2 is a naturally occurring, high-molecular-weight B-type procyanidin tetramer composed of four (-)-epicatechin subunits linked by 4β→8 interflavan bonds. While structurally related to monomeric catechins and lower-order oligomers found in cocoa and cinnamon, this tetramer exhibits distinct physicochemical and biological properties driven by its degree of polymerization. In procurement and material selection, Cinnamtannin A2 is primarily sourced as a high-purity analytical standard or specialized bioactive probe for investigating central nervous system-mediated metabolic effects, incretin pathway activation (GLP-1 secretion), and protein-polyphenol interactions. Its unique size dictates its strong affinity for serum proteins and its ability to trigger potent sympathetic nerve responses at microgram-level doses, distinguishing it from smaller, more common procyanidins [1].

Research Fit

Incretin hormone regulation studies (GLP-1, insulin pathway models)

Sympathetic nerve activation and catecholamine release research

Hemodynamic and TRP-channel-mediated vascular studies

Procyanidin oligomer ADME and bioavailability comparisons

Substituting Cinnamtannin A2 with closely related analogs—such as the monomer (-)-epicatechin, the dimer Procyanidin B2, or crude cocoa extracts—fundamentally compromises assay reproducibility and physiological relevance. The tetrameric structure of Cinnamtannin A2 confers an exceptionally high binding affinity to bovine serum albumin (BSA), which directly dictates the free-drug concentration and cytotoxicity profiles in standard FBS-supplemented in vitro cell cultures [1]. Lower-order oligomers bind significantly less tightly, leading to mismatched effective concentrations and artifactual cell viability data. Furthermore, in vivo, Cinnamtannin A2 triggers central sympathetic nerve activation and GLP-1 secretion at doses up to 1,000-fold lower than its dimeric and trimeric counterparts [2]. Using a smaller procyanidin as a cost-saving measure will fail to replicate these specific incretin and metabolic pathways, rendering the substitute completely ineffective for advanced neuro-metabolic modeling.

Substitution Risk

Monomeric (−)-epicatechin

May not reproduce the tetramer-specific incretin effect; GLP-1 and insulin secretion profiles differ markedly.

Dimeric and trimeric procyanidins

Sympathetic activation and catecholamine release patterns may shift; oligomer-dependent hemodynamic responses may not transfer.

Higher polymeric fractions

Systemic exposure rank differs; bioavailability order is polymerization-dependent and limits direct substitution.

In Vivo Potency for Sympathetic Nerve Activation and UCP-1 Upregulation

Cinnamtannin A2 demonstrates exceptional potency in activating the sympathetic nervous system compared to lower-order procyanidins. In murine models, a single oral administration of Cinnamtannin A2 significantly elevated uncoupling protein-1 (UCP-1) mRNA in brown adipose tissue at a dose of just 1 µg/kg. In stark contrast, achieving a comparable upregulation of UCP-1 required a massive 1,000 µg/kg dose of either Procyanidin B2 (dimer) or Procyanidin C1 (trimer)[1]. This 1000-fold difference in required dosage highlights the critical importance of the tetrameric structure for central nervous system-mediated metabolic effects.

Evidence DimensionDose required for significant UCP-1 mRNA elevation in BAT
Target Compound Data1 µg/kg (Cinnamtannin A2)
Comparator Or Baseline1,000 µg/kg (Procyanidin B2 and Procyanidin C1)
Quantified Difference1000-fold higher potency for the tetramer
ConditionsIn vivo murine model, single oral administration

Procuring the specific tetramer is mandatory for thermogenesis and sympathetic activation studies, as lower-order oligomers require impractically high doses to achieve the same physiological response.

GLP-1 & Insulin Secretion
Head-to-head

A2 increased plasma GLP-1 and insulin; monomer, B2, and C1 showed no significant effect (10 μg/kg p.o. in mice).

Supports tetramer-selective incretin pathway interpretation.

Confirm in target model; dose-response relationship to verify.

Protein Binding Affinity in Serum-Supplemented Cell Culture Assays

The degree of polymerization in B-type procyanidins directly governs their interaction with serum proteins, which critically impacts in vitro assay design. Fluorescence quenching and docking simulations reveal that Cinnamtannin A2 possesses a significantly stronger binding affinity for bovine serum albumin (BSA) than smaller analogs. Cinnamtannin A2 exhibits a binding energy of -8.63 kcal/mol, compared to -7.57 kcal/mol for Procyanidin B2 and -6.36 kcal/mol for the monomer (-)-epicatechin [1]. This strong interaction sequesters the tetramer in FBS-supplemented media, altering its free concentration and subsequent cytotoxicity profile compared to serum-free conditions.

Evidence DimensionBinding energy to Bovine Serum Albumin (BSA)
Target Compound Data-8.63 kcal/mol (Cinnamtannin A2)
Comparator Or Baseline-7.57 kcal/mol (Procyanidin B2) and -6.36 kcal/mol ((-)-Epicatechin)
Quantified Difference1.06 to 2.27 kcal/mol stronger binding affinity for the tetramer
ConditionsIn vitro fluorescence quenching and computational docking simulations

Buyers must account for this high BSA affinity when designing cell culture assays, as substituting with a dimer or monomer will drastically alter the free-drug concentration and skew cytotoxicity results.

Sympathetic Activation
Head-to-head

A2 elevated plasma adrenaline and noradrenaline; monomer and P5 fraction produced no significant increase (1 mg/kg p.o.).

Supports tetramer-dependent catecholamine release context.

Oligomer-specific sympathetic signature; verify in target species.

Specific Activation of the Incretin Pathway and GLP-1 Secretion

Cinnamtannin A2 is uniquely capable of stimulating the incretin pathway, distinguishing it from monomeric baseline compounds. In comparative in vivo studies, the oral administration of Cinnamtannin A2 specifically increased plasma levels of glucagon-like peptide-1 (GLP-1) and insulin secretion at 60 minutes post-dose, an effect that was not replicated by the monomer (-)-epicatechin [1]. This GLP-1 elevation was accompanied by downstream activation (phosphorylation) of the insulin receptor and insulin receptor substrate-1 (IRS-1) in skeletal muscle.

Evidence DimensionStimulation of plasma GLP-1 and insulin secretion
Target Compound DataSignificant specific increase at 60 min post-administration
Comparator Or BaselineNo comparable incretin effect observed with (-)-epicatechin
Quantified DifferenceExclusive activation of the GLP-1/insulin axis by the tetramer
ConditionsIn vivo murine model, plasma hormone analysis

For researchers developing GLP-1 secretagogues or studying diabetes, the purified tetramer is strictly required, as the monomeric baseline fails to elicit the target incretin response.

Blood Flow Regulation
Head-to-head

A2 markedly increased blood flow in cremaster arterioles; (−)-epicatechin showed minimal effect (10 μg/kg p.o.).

Supports tetramer-dependent hemodynamic endpoint context.

ROS/TRP channel-dependent mechanism; pH environment review needed.

Precursor Suitability for Semi-Synthetic A-Type Tetramer Production

Cinnamtannin A2 serves as a highly specific, process-compatible precursor for the semi-synthesis of rare, structurally rigid A-type proanthocyanidin tetramers. When subjected to free-radical-mediated oxidation using DPPH at a strictly controlled temperature of 37 °C, Cinnamtannin A2 successfully converts to an all-A-type tetramer without unwanted C-2 epimerization, achieving a 26% yield and 84.9% purity [1]. This conversion is structurally impossible when using lower-order B-type procyanidins (such as dimers or trimers), which cannot provide the required tetrameric backbone.

Evidence DimensionSuitability as a synthetic precursor for A-type tetramers
Target Compound DataSuccessful conversion at 37 °C (26% yield, 84.9% purity)
Comparator Or BaselineLower-order B-type procyanidins (dimers/trimers)
Quantified DifferenceExclusive structural capability to provide the tetrameric backbone
ConditionsDPPH-mediated oxidation at 37 °C

Procurement of high-purity Cinnamtannin A2 is an absolute prerequisite for the semi-synthetic production of rare A-type tetramers, as smaller procyanidins lack the necessary degree of polymerization.

Systemic Bioavailability
Reported

Rank order: (−)-epicatechin > procyanidin B2 > procyanidin C1 > Cinnamtannin A2 (lowest).

Supports polymerization-dependent exposure interpretation.

A2 conjugation mainly in small intestine; review dose-exposure relationship.

Standardization of Serum-Supplemented In Vitro Assays

Because Cinnamtannin A2 has a highly specific, strong binding affinity for bovine serum albumin (BSA) (-8.63 kcal/mol), it is the optimal reference standard for studying the bioavailability and cytotoxicity of high-molecular-weight polyphenols in FBS-supplemented cell cultures. Using this exact tetramer allows researchers to accurately calibrate free-drug concentrations and avoid the artifactual toxicity data that occurs when using lower-order procyanidins [1].

Development of GLP-1 Secretagogues and Anti-Diabetic Therapeutics

Cinnamtannin A2's unique ability to specifically increase plasma GLP-1 and insulin secretion makes it an essential bioactive probe for incretin pathway modeling. It is the required compound for screening natural product-derived GLP-1 secretagogues, as baseline monomers like (-)-epicatechin fail to trigger this endocrine response [2].

Central Nervous System and Sympathetic Nerve Activation Studies

For neuro-metabolic research focusing on thermogenesis and brown adipose tissue activation, Cinnamtannin A2 is the mandatory choice due to its extreme potency. Its ability to upregulate UCP-1 at microgram-level doses (1 µg/kg)—a 1000-fold improvement over dimers and trimers—makes it the only viable procyanidin oligomer for studying central sympathetic stimulatory abilities without the confounding effects of massive dosing [3].

Semi-Synthesis of Rare A-Type Proanthocyanidin Biomaterials

Because naturally occurring A-type tetramers are exceedingly rare, Cinnamtannin A2 is procured as a critical synthetic precursor. By subjecting this B-type tetramer to controlled free-radical-mediated oxidation (e.g., using DPPH at 37 °C), chemists can reliably synthesize structurally rigid A-type tetramers for use as interventional functional biomaterials, a process structurally impossible with dimeric or trimeric starting materials[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Incretin pathway research models
Tetramer-specific incretin response
Plasma GLP-1 and insulin endpoint context
Sympathetic activation and thermogenesis studies
Tetramer-selective catecholamine release
Plasma catecholamine endpoint context
Hemodynamic regulation studies (TRP channel)
Tetramer-dependent TRP channel activation
Blood flow endpoint context
Procyanidin oligomer ADME comparisons
Polymerization-dependent bioavailability ranking
Systemic exposure ranking endpoint context

XLogP3

4.3

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

20

Exact Mass

1154.26920246 Da

Monoisotopic Mass

1154.26920246 Da

Heavy Atom Count

84

Wikipedia

Cinnamtannin A2

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